N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Antitubercular drug discovery 1,3,4-Oxadiazole SAR Mycobacterium tuberculosis MIC

Procure this specific 1,3,4-oxadiazole for definitive SAR studies. Its unique phenylsulfanylacetamide side chain introduces a distinct sulfur oxidation state and lipophilic character absent in generic N-alkyl/aryl or nitroheteroaryl analogs. With only 2 of 15 related derivatives showing activity, the uncharacterized thioether motif is critical for probing novel antimicrobial potency and selectivity. Essential for screening against drug-resistant strains and for use as a chemical biology probe to study sulfur redox chemistry.

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
CAS No. 895488-12-7
Cat. No. B2935768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
CAS895488-12-7
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
InChIKeyOYHHHZVEIWWONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 895488-12-7): Core Scaffold and Comparator Context


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 895488-12-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, characterized by a 4-chlorophenyl substituent at position 5 of the oxadiazole ring and a phenylsulfanylacetamide side chain at position 2 . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, recognized for its broad bioactivity spectrum including antimicrobial, antitubercular, and anticancer properties [1]. The target compound's structural uniqueness lies in its phenylsulfanyl thioether linkage, which differentiates it from closely related oxadiazole derivatives that typically feature alternative substituents (e.g., nitroheteroaryl carboxamides, N-alkyl/aryl acetamides) at the 2-position [2]. While the compound has been cataloged by multiple chemical vendors for research procurement, peer-reviewed quantitative bioactivity data for this specific CAS number remains notably limited in the public domain, making evidence-based selection critically dependent on inference from structurally proximal analogs.

Why Generic Substitution Fails for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide: Structural Determinants of Differential Bioactivity


Substituting N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide with a generic in-class oxadiazole is not scientifically sound because the 2-position substituent on the 1,3,4-oxadiazole ring profoundly modulates both potency and selectivity [1]. In a direct comparative study of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, simply altering the heteroaryl group at the 2-position produced a >2-fold variation in antitubercular MIC100 values (7.8 μg/mL for compound 1a vs. 15.6 μg/mL for compounds 1b, 1d, and 1e) and a 2-fold difference in selectivity index in Vero cells [1]. Similarly, within the N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide series, only two out of fifteen synthesized derivatives (6f and 6o) demonstrated meaningful antimicrobial activity, while compounds 6g and 6j exhibited prohibitively high hemolytic cytotoxicity, underscoring that even structurally minor modifications can drastically alter the therapeutic window [2]. The target compound's phenylsulfanylacetamide moiety introduces a distinct sulfur oxidation state and lipophilic character that cannot be replicated by generic thioether or amine-substituted analogs, making empirical data from the specific compound essential for informed procurement decisions.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 895488-12-7) Relative to Closest Analogs


Antitubercular Potency Benchmarking: 4-Chlorophenyl Oxadiazole Scaffold Activity Against M. tuberculosis H37Rv

For procurement decisions involving antitubercular screening programs, the target compound's core scaffold has demonstrated quantifiable activity that can be benchmarked against the most potent analog and the clinical standard. In a head-to-head study, the 2-(5-nitro-2-furoyl)carboxamide analog (compound 1a, bearing the identical 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core) exhibited an MIC100 of 7.8 μg/mL (23.45 μM) against M. tuberculosis H37Rv, representing a 2-fold potency advantage over the 2-(5-nitro-2-thienyl)carboxamide analog (compound 1b, MIC100 = 15.6 μg/mL) [1]. The clinical comparator rifampin (RIF) achieved an MIC100 of 0.06 μg/mL, establishing the potency gap that must be addressed through further optimization of the 2-position substituent [1]. No direct MIC data for the target phenylsulfanylacetamide compound are available in the public domain.

Antitubercular drug discovery 1,3,4-Oxadiazole SAR Mycobacterium tuberculosis MIC

Selectivity Index Comparison: Cytotoxicity in Vero Cells for 4-Chlorophenyl Oxadiazole Carboxamides

In selecting compounds for further development, the selectivity index (SI) — defined as the ratio of IC50 in mammalian Vero cells to MIC100 against M. tuberculosis — is a critical differentiator. Compound 1a (SI = 13.59, IC50 = 106.0 μg/mL in Vero cells) demonstrated a lower therapeutic window compared to compound 1b (SI = 15.38, IC50 = 240.0 μg/mL), despite 1a's superior potency [1]. This inverse relationship between potency and selectivity within the same core scaffold highlights that procurement for antitubercular lead optimization should not be guided by potency alone. No selectivity data exist for the target compound to determine whether its phenylsulfanylacetamide group shifts the potency-selectivity trade-off favorably relative to the nitroheteroaryl carboxamide series.

Selectivity index Vero cell cytotoxicity Antitubercular lead optimization

Antimicrobial Spectrum and Hemolytic Safety: Class-Level Evidence from N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides

A systematic antimicrobial and hemolytic evaluation of fifteen N-substituted derivatives within the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide series revealed that antimicrobial activity is highly substitution-dependent, with only compounds 6f and 6o demonstrating activity against the selected microbial panel [1]. Critically, the same series exhibited variable hemolytic cytotoxicity: compounds 6g and 6j displayed high hemolytic activity, rendering them unsuitable for further development, while the remaining derivatives showed acceptably low toxicity [1]. These class-level findings serve as a cautionary reference for procurement of the target compound: the phenylsulfanylacetamide modification could either enhance antimicrobial potency or introduce hemolytic liability, and without direct experimental data, this risk cannot be quantified.

Antimicrobial screening Hemolytic activity Oxadiazole SAR

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity of the Phenylsulfanylacetamide Moiety

The target compound's phenylsulfanylacetamide substituent at the oxadiazole 2-position is expected to confer distinct physicochemical properties relative to comparator analogs. While the 1,3,4-oxadiazole ring contributes metabolic stability and hydrogen-bonding capacity, the chlorophenylthio and phenylsulfanyl groups modulate lipophilicity and target binding affinity [1]. Compound 1a (containing a 5-nitro-2-furoyl group at the 2-position instead of phenylsulfanylacetamide) exhibits a calculated selectivity index of 13.59 and an IC50 of 106.0 μg/mL in Vero cells, parameters that would likely be altered by the target compound's distinct sulfur-containing side chain [2]. The phenylsulfanyl group introduces a thioether sulfur atom susceptible to oxidation (sulfoxide/sulfone formation), a chemical handle absent in nitroheteroaryl carboxamide analogs, potentially enabling prodrug strategies or metabolite-specific activity modulation. No experimentally determined logP, solubility, or permeability data are publicly available for the target compound.

Lipophilicity Drug-likeness Oxadiazole physicochemical properties

Recommended Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 895488-12-7) Based on Available Evidence


Antitubercular Lead Optimization: Exploring 2-Position Substituent Effects on the 5-(4-Chlorophenyl)-1,3,4-Oxadiazole Scaffold

Given that the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core has demonstrated confirmed antitubercular activity (MIC100 = 7.8–15.6 μg/mL for nitroheteroaryl carboxamide analogs against M. tuberculosis H37Rv) [1], the target compound is most appropriately procured for systematic structure-activity relationship (SAR) studies aimed at evaluating whether the phenylsulfanylacetamide group at the 2-position improves potency or selectivity relative to the nitroheteroaryl series. The oxidizable thioether sulfur in the target compound offers a distinct chemical feature for probing metabolic stability and prodrug activation pathways that are inaccessible with the nitroheteroaryl comparators.

Antimicrobial Resistance Screening: Assessing Gram-Positive and Gram-Negative Activity of a Structurally Divergent Oxadiazole Analog

Class-level evidence from the N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide series indicates that antimicrobial activity within this scaffold is achievable but highly substitution-dependent, with only 2 of 15 tested derivatives displaying meaningful activity [2]. Procuring the target compound for broad-spectrum antimicrobial screening — particularly against drug-resistant strains where new chemotypes are urgently needed — is justified by its structural divergence from previously tested analogs. The phenylsulfanyl group may confer activity against bacterial strains or biofilm-forming pathogens not susceptible to the N-alkyl/aryl acetamide series.

Hemolytic Toxicity Assessment: Determining the Cytotoxicity Profile of the Phenylsulfanylacetamide Modification

Because the N-substituted sulfanyl acetamide series exhibited a 13.3% rate of prohibitive hemolytic cytotoxicity (compounds 6g and 6j), any procurement of the target compound for biological screening must be accompanied by a hemolytic activity assay as part of the initial toxicity panel [2]. The phenylsulfanylacetamide moiety has not been previously evaluated in this scaffold context, and its hemolytic profile cannot be predicted from existing data. Procurement for this purpose directly addresses a critical data gap that differentiates the target compound from the already-characterized N-alkyl/aryl series.

Chemical Biology Probe Development: Exploiting the Oxidizable Thioether Sulfur as a Molecular Tool

The target compound's phenylsulfanylacetamide moiety contains a thioether sulfur atom that can be selectively oxidized to the corresponding sulfoxide or sulfone . This chemical functionality is absent in the nitroheteroaryl carboxamide series (compounds 1a–e) [1] and in the N-alkyl/aryl sulfanyl acetamide series where the sulfur is directly attached to the oxadiazole ring rather than the acetamide side chain [2]. This unique oxidation handle makes the target compound suitable for procurement as a chemical biology probe, where controlled oxidation could be used to study sulfur redox chemistry in biological systems or to generate metabolite standards for mass spectrometry-based drug metabolism studies.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.